Tcs OX2 29

描述

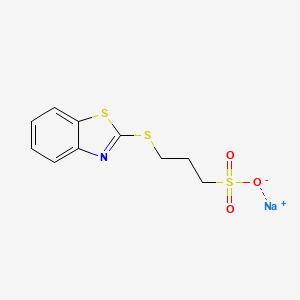

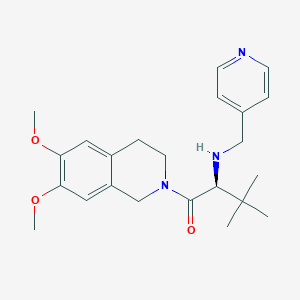

TCS-OX2-29 is an orexin antagonist . It was the first non-peptide antagonist developed that is selective for the orexin receptor subtype OX2 . It has an IC50 value of 40nM and selectivity of around 250x for OX2 over OX1 receptors .

Molecular Structure Analysis

The molecular formula of TCS-OX2-29 is C23H31N3O3 . Its molecular weight is 397.51 .Chemical Reactions Analysis

TCS-OX2-29 is a potent and selective orexin-2 receptor (OX2R) antagonist . It has an IC50 value of 40 nM and a pKI value of 7.5 . TCS-OX2-29 displays 250-fold selectivity for OX2 over OX1 .Physical And Chemical Properties Analysis

The molecular weight of TCS-OX2-29 is 397.51 (free base basis) . The chemical formula is C23H31N3O3 .科学研究应用

Treatment of Insomnia

TCS OX2 29: is a potent orexin receptor antagonist, particularly selective for the OX2 receptor subtype . This specificity suggests its potential use in treating insomnia. By inhibiting the orexin system, which plays a crucial role in maintaining wakefulness, TCS OX2 29 could help induce sleep in individuals suffering from insomnia, offering a more targeted approach compared to non-selective orexin antagonists .

Neurological Disorders Research

The compound’s ability to selectively block OX2 receptors makes it a valuable tool in studying various neurological disorders where the orexin system is implicated. This includes research into narcolepsy, a condition characterized by excessive daytime sleepiness and sudden loss of muscle tone (cataplexy), which is often associated with orexin system dysfunction .

Sleep-Wake Cycle Regulation

Beyond its implications for insomnia, TCS OX2 29 can be used to study the broader aspects of the sleep-wake cycle. Its selective OX2 receptor antagonism can help researchers understand the complex neurochemistry involved in circadian rhythms and sleep architecture.

Each of these applications leverages the unique properties of TCS OX2 29 to investigate and potentially treat a variety of conditions related to the orexin system. The compound’s selectivity for the OX2 receptor is particularly beneficial for research that requires precise modulation of this receptor subtype .

作用机制

安全和危害

属性

IUPAC Name |

(2S)-1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-3,3-dimethyl-2-(pyridin-4-ylmethylamino)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31N3O3/c1-23(2,3)21(25-14-16-6-9-24-10-7-16)22(27)26-11-8-17-12-19(28-4)20(29-5)13-18(17)15-26/h6-7,9-10,12-13,21,25H,8,11,14-15H2,1-5H3/t21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COFVZFLCAOUMJT-OAQYLSRUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)N1CCC2=CC(=C(C=C2C1)OC)OC)NCC3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@@H](C(=O)N1CCC2=CC(=C(C=C2C1)OC)OC)NCC3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801028419 | |

| Record name | (2S)-1-(6,7-Dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)-3,3-dimethyl-2-[(4-pyridinylmethyl)amino]-1-butanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801028419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

372523-75-6 | |

| Record name | (2S)-1-(3,4-Dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)-3,3-dimethyl-2-[(4-pyridinylmethyl)amino]-1-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=372523-75-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S)-1-(6,7-Dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)-3,3-dimethyl-2-[(4-pyridinylmethyl)amino]-1-butanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801028419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TCS-OX2-29 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KH2US47J8R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does TCS OX2 29 interact with the orexin-2 receptor?

A1: TCS OX2 29 competitively binds to the OX2R, preventing the endogenous ligands, orexin-A and orexin-B, from binding and activating the receptor []. This antagonistic action disrupts downstream signaling pathways associated with OX2R activation.

Q2: What are the downstream effects of TCS OX2 29 binding to the OX2R?

A2: TCS OX2 29 binding to OX2R inhibits the receptor's constitutive activity and prevents orexin-induced activation of downstream signaling pathways. These pathways include, but are not limited to, the phospholipase C (PLC), protein kinase C (PKC), and mitogen-activated protein kinase (MAPK) pathways, ultimately impacting various physiological processes [, ].

Q3: Does TCS OX2 29 affect orexin-1 receptors (OX1R)?

A3: TCS OX2 29 exhibits high selectivity for OX2R over OX1R [, ]. Studies utilizing selective OX1R antagonists, such as SB-334867, demonstrate distinct and sometimes opposing effects compared to TCS OX2 29, highlighting the specificity of TCS OX2 29 for OX2R [, , ].

Q4: What is the molecular formula and weight of TCS OX2 29?

A4: Unfortunately, the specific molecular formula and weight of TCS OX2 29 are not consistently reported in the provided research articles.

Q5: Is there any spectroscopic data available for TCS OX2 29?

A5: The provided research articles do not offer detailed spectroscopic data, such as NMR or IR spectra, for TCS OX2 29.

Q6: Under what conditions is TCS OX2 29 typically prepared and administered for research purposes?

A6: Research commonly dissolves TCS OX2 29 in dimethyl sulfoxide (DMSO) before diluting it further in saline or artificial cerebrospinal fluid for in vivo studies [, , ].

Q7: What is the primary application of TCS OX2 29 in research?

A7: Researchers primarily utilize TCS OX2 29 as a pharmacological tool to investigate the role of OX2R in various physiological processes and disease models. This includes exploring its potential in pain modulation, addiction, sleep disorders, and cardiovascular regulation [, , , ].

Q8: Has TCS OX2 29 been investigated in clinical trials for any specific conditions?

A8: While TCS OX2 29 has shown promise in preclinical studies, the provided research articles do not indicate its advancement into clinical trials for treating human conditions.

Q9: What is the typical duration of action for TCS OX2 29 in in vivo studies?

A9: The duration of action for TCS OX2 29 can vary depending on the dosage, route of administration, and the specific experimental model. Studies typically observe significant effects within minutes to hours after administration [, ].

Q10: How does the structure of TCS OX2 29 contribute to its selectivity for OX2R?

A10: Unfortunately, the precise structural details of TCS OX2 29 and its SAR are not explicitly discussed in the provided research articles.

Q11: Have any modifications to the structure of TCS OX2 29 been explored to enhance its potency or selectivity?

A11: The provided research articles primarily focus on the application of TCS OX2 29 as a pharmacological tool and do not delve into structural modifications for optimization.

Q12: In which animal models has TCS OX2 29 demonstrated efficacy in preclinical studies?

A12: TCS OX2 29 has shown efficacy in various animal models, including rodent models of pain (e.g., tail-flick test, formalin test), addiction (e.g., conditioned place preference), and cardiovascular dysfunction (e.g., acute myocardial infarction) [, , ].

Q13: What are some of the key findings from in vivo studies using TCS OX2 29 in pain models?

A13: Studies utilizing TCS OX2 29 in pain models show that blocking OX2R can attenuate both acute and chronic pain, suggesting a role for OX2R in pain processing and modulation [, , ].

Q14: Has TCS OX2 29 demonstrated efficacy in reducing alcohol consumption in preclinical models?

A14: Yes, research indicates that TCS OX2 29 can reduce ethanol self-administration in rodent models, suggesting a potential role for OX2R in mediating the reinforcing effects of alcohol [, ].

Q15: Is there any information available on the toxicity profile of TCS OX2 29?

A15: While the provided articles highlight the efficacy of TCS OX2 29 in various preclinical models, they don't provide detailed information on its specific toxicity profile.

Q16: What are the common routes of administration for TCS OX2 29 in research?

A16: Researchers typically administer TCS OX2 29 through central routes, such as intracerebroventricular (ICV) or intra-brain region injections, to achieve targeted delivery to specific brain areas [, ].

Q17: Have any novel drug delivery strategies been explored to enhance the targeted delivery of TCS OX2 29?

A17: The provided research articles primarily focus on conventional administration routes and do not explore novel drug delivery strategies for TCS OX2 29.

Q18: What are some of the key tools and resources used in research involving TCS OX2 29?

A18: Research involving TCS OX2 29 utilizes various tools and resources, including animal models, behavioral testing paradigms (e.g., tail-flick test, conditioned place preference), electrophysiological recordings, immunohistochemistry, and molecular biology techniques [, , ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl [2-(2-thienyl)-1H-indol-1-yl]acetate](/img/structure/B1310390.png)

![N-{4-[(hydroxyimino)methyl]phenyl}acetamide](/img/structure/B1310400.png)

![(Z)-3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-2-(3,4-dichlorophenyl)-2-propenenitrile](/img/structure/B1310417.png)